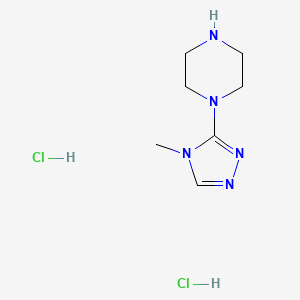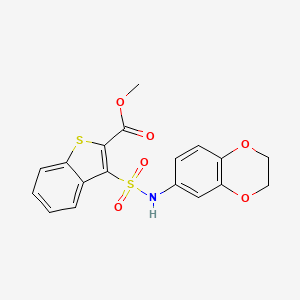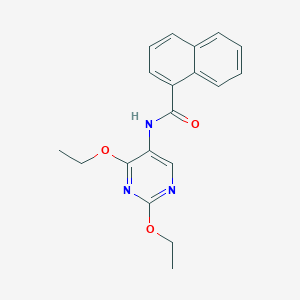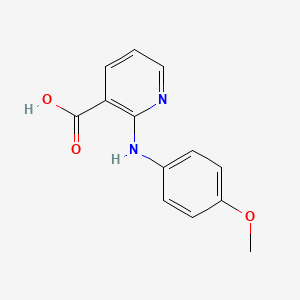
(5-Cloropiridin-3-il)metanamina dihidrocloruro
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
(5-Chloropyridin-3-yl)methanamine dihydrochloride is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor binding studies.
Medicine: Research into potential therapeutic agents for various diseases often involves this compound.
Industry: It is utilized in the production of agrochemicals and pharmaceuticals.
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. For example, if “(5-Chloropyridin-3-yl)methanamine dihydrochloride” is similar to other chlorinated organic compounds, it might be harmful if ingested, inhaled, or if it comes into contact with the skin .
Mecanismo De Acción
Target of Action
The primary targets of (5-Chloropyridin-3-yl)methanamine dihydrochloride are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (5-Chloropyridin-3-yl)methanamine dihydrochloride . These factors include pH, temperature, and the presence of other molecules in the environment.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloropyridin-3-yl)methanamine dihydrochloride typically involves the chlorination of pyridine derivatives followed by amination. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of (5-Chloropyridin-3-yl)methanamine dihydrochloride involves large-scale chemical reactors and stringent quality control measures. The process includes steps such as purification through crystallization and drying under vacuum to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
(5-Chloropyridin-3-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce amine derivatives .
Comparación Con Compuestos Similares
Similar Compounds
- (5-Bromopyridin-3-yl)methanamine dihydrochloride
- (5-Fluoropyridin-3-yl)methanamine dihydrochloride
- (5-Iodopyridin-3-yl)methanamine dihydrochloride
Uniqueness
(5-Chloropyridin-3-yl)methanamine dihydrochloride is unique due to its specific chlorine substitution, which imparts distinct chemical properties and reactivity compared to its bromine, fluorine, and iodine counterparts .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (5-Chloropyridin-3-yl)methanamine dihydrochloride involves the reaction of 5-chloropyridine with formaldehyde followed by reduction with sodium borohydride to yield (5-Chloropyridin-3-yl)methanol. The methanol is then reacted with ammonia to form (5-Chloropyridin-3-yl)methanamine, which is then treated with hydrochloric acid to produce the dihydrochloride salt.", "Starting Materials": [ "5-chloropyridine", "formaldehyde", "sodium borohydride", "ammonia", "hydrochloric acid" ], "Reaction": [ "Step 1: 5-chloropyridine is reacted with formaldehyde in the presence of a catalyst to yield (5-Chloropyridin-3-yl)methanol.", "Step 2: The (5-Chloropyridin-3-yl)methanol is then reduced with sodium borohydride to form (5-Chloropyridin-3-yl)methanamine.", "Step 3: The (5-Chloropyridin-3-yl)methanamine is treated with hydrochloric acid to produce the dihydrochloride salt of (5-Chloropyridin-3-yl)methanamine." ] } | |
Número CAS |
1380300-42-4 |
Fórmula molecular |
C6H8Cl2N2 |
Peso molecular |
179.04 g/mol |
Nombre IUPAC |
(5-chloropyridin-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C6H7ClN2.ClH/c7-6-1-5(2-8)3-9-4-6;/h1,3-4H,2,8H2;1H |
Clave InChI |
XSPVSFYWWIETPM-UHFFFAOYSA-N |
SMILES |
C1=C(C=NC=C1Cl)CN.Cl.Cl |
SMILES canónico |
C1=C(C=NC=C1Cl)CN.Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)-1,3-thiazole-4-carboxamide](/img/structure/B2403559.png)
![ethyl 4-({[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2403561.png)


![5-chloro-2-methoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide](/img/structure/B2403568.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-nitrobenzenesulfonamide](/img/structure/B2403569.png)


![5-Fluoro-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B2403574.png)


![2-((1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2403578.png)

![3-methyl-5-oxo-N-(4-(trifluoromethoxy)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2403580.png)
